molecular formula C21H16N2O3S2 B2365775 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide CAS No. 349621-87-0

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Cat. No. B2365775
CAS RN: 349621-87-0
M. Wt: 408.49
InChI Key: BJTCDUQLSRFODJ-UHFFFAOYSA-N
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Description

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was originally developed as an anti-cancer drug, but its mechanism of action and biochemical effects have led to research into its potential use in other areas as well.

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have been studied for their cardiac electrophysiological activity. These compounds exhibited potency comparable to sematilide, a class III agent in clinical trials for cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Entomological Activities

Some benzothiazole derivatives have shown potent antimicrobial and entomological (antifeedant, acaricidal, contact toxicity, and stomach toxicity) activities. This includes compounds synthesized by reacting substituted 2-aminobenzothiazoles with carbon disulphide and methyl iodide (Chaudhary et al., 2011).

Antimicrobial, Anti-inflammatory, and Anticonvulsant Activities

Various substituted benzothiazoles, including those with sulphonamido quinazolinyl imidazole, have been synthesized and screened for their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Enzyme Inhibitory Potential

New sulfonamides with benzodioxane and acetamide moieties, similar in structure to N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have shown significant inhibitory activity against α-glucosidase and acetylcholinesterase. This research highlighted the potential of such compounds in enzyme inhibition (Abbasi et al., 2019).

Anticancer Activity

Some benzothiazole derivatives, including those with structural similarities to N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have been synthesized and shown promising pro-apoptotic activity against cancer cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Metabolic Stability in Drug Development

Modifications of benzothiazole derivatives have been investigated to improve metabolic stability in drug development. This includes exploration of 6,5-heterocyclic analogues as an alternative to the benzothiazole ring, demonstrating the importance of structural modifications in drug efficacy and stability (Stec et al., 2011).

Antitumor Properties

The antitumor properties of 2-(4-aminophenyl)benzothiazoles, which bear resemblance to N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have been studied. These compounds have been found to be selectively growth inhibitory against certain human cancer cell lines, suggesting their role in cancer treatment (Kashiyama et al., 1999).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-12-18-19(13-17)27-21(22-18)23-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTCDUQLSRFODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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